![molecular formula C10H10Cl2OS B1303813 1-[2,3-Dichloro-4-(ethylsulfanyl)phenyl]-1-ethanone CAS No. 105917-69-9](/img/structure/B1303813.png)

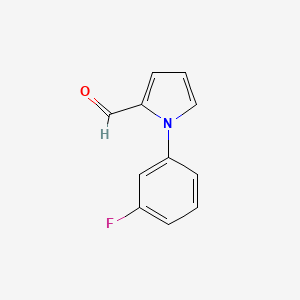

1-[2,3-Dichloro-4-(ethylsulfanyl)phenyl]-1-ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

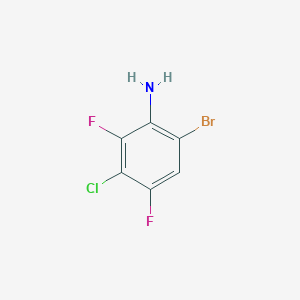

1-[2,3-Dichloro-4-(ethylsulfanyl)phenyl]-1-ethanone is a chemical compound with the molecular formula C10H10Cl2OS . It has a molecular weight of 249.16 g/mol.

Molecular Structure Analysis

The molecular structure of 1-[2,3-Dichloro-4-(ethylsulfanyl)phenyl]-1-ethanone consists of a phenyl ring substituted with two chlorine atoms, an ethylsulfanyl group, and an ethanone group .Physical And Chemical Properties Analysis

1-[2,3-Dichloro-4-(ethylsulfanyl)phenyl]-1-ethanone has a molecular weight of 249.16 g/mol. Additional physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Applications De Recherche Scientifique

Treatment of Organic Pollutants

Research in this domain often explores the remediation or degradation of persistent organic pollutants present in industrial wastewater. Enzymatic approaches leveraging redox mediators have shown promise in enhancing the degradation efficiency of recalcitrant compounds. Redox mediators function to expand the range of substrates that can be effectively treated by various oxidoreductive enzymes, including laccases and peroxidases, thus offering a potential application area for diverse organic compounds in environmental remediation efforts (Husain & Husain, 2007).

Chemosensors

The development of chemosensors for detecting various analytes is a significant area of research. Compounds based on specific chemical structures, like 4-methyl-2,6-diformylphenol, have been utilized to create sensitive and selective sensors for metal ions, anions, and neutral molecules. The versatility and effectiveness of these chemosensors underline the potential utility of structurally complex organic compounds in analytical chemistry and environmental monitoring applications (Roy, 2021).

Advanced Oxidation Processes (AOPs)

The degradation of acetaminophen, a common pharmaceutical contaminant, through advanced oxidation processes highlights the effectiveness of AOPs in breaking down complex organic compounds in water. This research area elucidates the pathways, by-products, and biotoxicity of the degradation process, offering insights into how organic compounds can be effectively neutralized in aquatic environments. Understanding the degradation mechanisms and the impact of by-products is crucial for environmental safety and pollution management (Qutob et al., 2022).

Mécanisme D'action

The mechanism of action for 1-[2,3-Dichloro-4-(ethylsulfanyl)phenyl]-1-ethanone is not specified in the search results. It’s important to note that the mechanism of action for a chemical compound depends on its intended use, which could range from pharmaceutical applications to use in materials science .

Safety and Hazards

The specific safety and hazards associated with 1-[2,3-Dichloro-4-(ethylsulfanyl)phenyl]-1-ethanone are not provided in the search results. It’s crucial to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and adherence to safe laboratory practices .

Propriétés

IUPAC Name |

1-(2,3-dichloro-4-ethylsulfanylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2OS/c1-3-14-8-5-4-7(6(2)13)9(11)10(8)12/h4-5H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQSKSCLAIKCMEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C(=C(C=C1)C(=O)C)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377373 |

Source

|

| Record name | 1-[2,3-Dichloro-4-(ethylsulfanyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105917-69-9 |

Source

|

| Record name | 1-[2,3-Dichloro-4-(ethylsulfanyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-(2,2'-(Butane-1,4-diyl)bis(1h-benzo[d]-imidazole-2,1-diyl))diacetic acid](/img/structure/B1303743.png)

![2-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid](/img/structure/B1303744.png)

![2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid](/img/structure/B1303750.png)

![(6-Formylbenzo[d][1,3]dioxol-5-yl)boronic acid](/img/structure/B1303760.png)

![tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate](/img/structure/B1303764.png)

![2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid](/img/structure/B1303765.png)